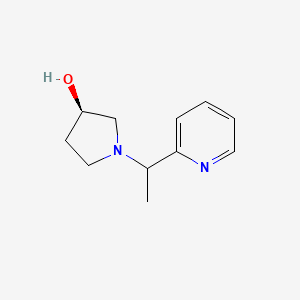

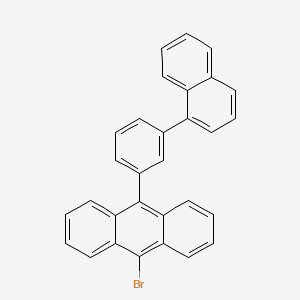

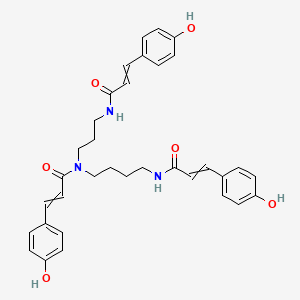

![molecular formula C9H9N3O2 B3027581 Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1341040-37-6](/img/structure/B3027581.png)

Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate

Übersicht

Beschreibung

Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate is a compound that belongs to the class of imidazo[1,5-a]pyrazines, which are heterocyclic compounds containing a pyrazine ring fused to an imidazole ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrazine derivatives can be achieved through various methods. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction is an efficient method to prepare 3-aminoimidazo[1,2-a]pyrazines, which are structurally related to the target compound . Another approach involves the condensation of 2-amino-3,5-dibromopyrazine to prepare 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which could potentially be modified to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyrazine derivatives is characterized by the presence of a fused ring system. The geometry of these compounds can vary, with some adopting a planar structure while others may exhibit a boat conformation in part of the molecule . The precise molecular structure of methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate would likely be confirmed through spectroscopic techniques such as NMR and X-ray crystallography, as demonstrated for related compounds .

Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine derivatives can undergo various chemical reactions. For example, they can participate in coupling reactions, as seen with the synthesis of 5-amino-4-arylazo-3-methyl-1H-pyrazole derivatives . They can also be used as building blocks for more complex molecules, such as the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, which exhibit interesting properties such as fluorescence and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyrazine derivatives are influenced by their molecular structure. These compounds can exhibit chemiluminescent properties, as seen with 3,7-dihydroimidazo[1,2a]pyrazine-3-ones . The presence of substituents such as trifluoromethyl groups can enhance certain properties, such as fluorescence or biological activity . The solubility, stability, and reactivity of these compounds can vary depending on their specific substituents and the conditions under which they are studied.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Reactions

- Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate is used in various synthetic chemical reactions. For instance, it's involved in the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes (Chandra Mohan, Rao, & Adimurthy, 2013).

- It also plays a role in the industrial-scale preparation of 3-Aminoimidazo[1,2-a]pyrazines, a structure found in many drugs, using a Groebke–Blackburn–Bienaymé cyclisation (Baenziger, Durantie, & Mathes, 2017).

2. Antimicrobial Properties

- Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate have demonstrated promising antimicrobial activity (Jyothi & Madhavi, 2019).

3. Chemiluminescent Properties

- Derivatives of this compound, specifically 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, have been synthesized and shown to possess chemiluminescent properties. This has applications in bioconjugation and other biological studies (Adamczyk et al., 2003).

4. Anti-diabetic Studies

- Hybrid molecules containing pyrazoline and benzimidazoles derivatives, synthesized using Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate, have been investigated for their anti-diabetic potential, particularly in α-glucosidase inhibition activity (Ibraheem et al., 2020).

5. Crystal Structure Analysis

- The compound's derivatives have also been used in crystal structure analysis, contributing to a deeper understanding of molecular structures in chemistry (Fernandes et al., 2015).

Wirkmechanismus

Target of Action

Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate is a derivative of the imidazo[1,5-a]pyrimidine class . Imidazopyrimidines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents . Therefore, the primary targets of this compound could be GABA receptors, p38 mitogen-activated protein kinases, or certain bacterial proteins.

Mode of Action

For instance, as a GABA receptor agonist, it could enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system .

Biochemical Pathways

If it acts as a gaba receptor agonist, it would affect the gabaergic pathway, leading to increased inhibitory neurotransmission . If it acts as a p38 mitogen-activated protein kinase inhibitor, it would affect the MAPK signaling pathway, potentially reducing inflammation and pain .

Result of Action

The molecular and cellular effects of Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate’s action would depend on its specific targets and mode of action. For instance, if it acts as a GABA receptor agonist, it could lead to hyperpolarization of neurons, reducing their excitability . If it acts as a p38 mitogen-activated protein kinase inhibitor, it could lead to reduced production of pro-inflammatory cytokines .

Eigenschaften

IUPAC Name |

methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-11-8(9(13)14-2)7-5-10-3-4-12(6)7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEPGSLPNGZXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CN=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801167502 | |

| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341040-37-6 | |

| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341040-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,5-a]pyrazine-1-carboxylic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801167502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)

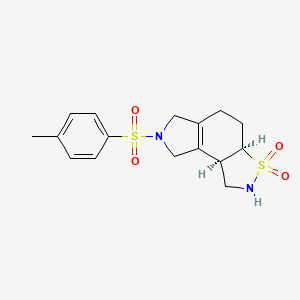

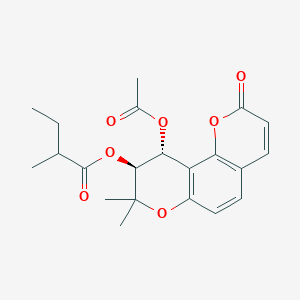

![(2S)-2-[(2R,3S,4R,5R,6R)-5-ethyl-6-[(2R,3R,4S,6R)-6-[(2R,3R,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B3027507.png)

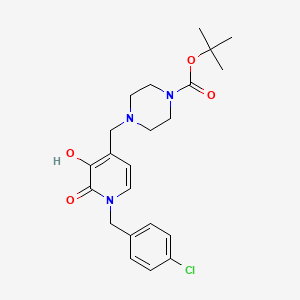

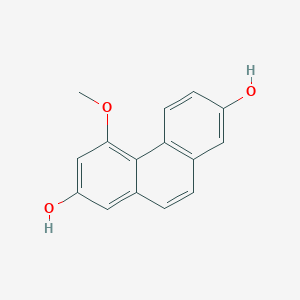

![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)

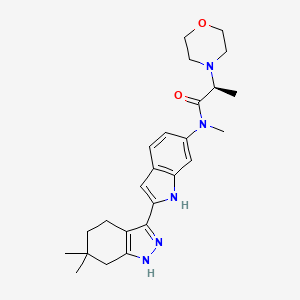

![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)